molecular formula C27H35FN2O2 B2887738 (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 2309186-57-8

(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2887738
CAS No.: 2309186-57-8
M. Wt: 438.587
InChI Key: XBMJQGOZYAXULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone features a methanone core bridging a 4-(tert-butyl)phenyl group and a 4-(2-fluorophenoxy)-[1,4'-bipiperidin] moiety. Its structural complexity arises from the bipiperidin scaffold, which enhances conformational flexibility, and the 2-fluorophenoxy group, which may influence electronic properties and receptor binding.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN2O2/c1-27(2,3)21-10-8-20(9-11-21)26(31)30-16-12-22(13-17-30)29-18-14-23(15-19-29)32-25-7-5-4-6-24(25)28/h4-11,22-23H,12-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJQGOZYAXULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves several key steps:

  • Starting Materials: : Begin with 4-tert-butylbenzaldehyde, 2-fluorophenol, and bipiperidine.

  • Condensation Reaction: : The 4-tert-butylbenzaldehyde reacts with bipiperidine in the presence of a base to form an intermediate.

  • Substitution Reaction: : The intermediate undergoes a nucleophilic substitution reaction with 2-fluorophenol to introduce the fluorophenoxy group.

  • Final Product Formation: : Further refinement and purification lead to the final product.

Industrial Production Methods

On an industrial scale, the production method may involve:

  • Continuous Flow Reactors: : For enhanced efficiency and control over reaction conditions.

  • Automated Synthesis: : Utilization of robotic systems for precision in reagent addition and reaction monitoring.

  • Purification Techniques: : Advanced techniques such as chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo:

  • Oxidation Reactions: : Often involving strong oxidizing agents like potassium permanganate.

  • Reduction Reactions: : Using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: : Particularly nucleophilic aromatic substitution given the presence of the fluorophenoxy group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Acetonitrile, dichloromethane, and toluene are commonly used.

Major Products

  • Oxidation Products: : Carboxylic acids or ketones.

  • Reduction Products: : Alcohols or amines.

  • Substitution Products: : Depending on the specific substituent introduced, a variety of derivative compounds can be formed.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Studied for its reactivity and potential to form new chemical entities.

Biology

  • Evaluated for its biological activity and interactions with various biomolecules.

Medicine

  • Investigated for therapeutic properties, particularly in the context of neurological or psychiatric conditions.

  • Possible use in the development of novel pharmaceuticals.

Industry

  • Considered for materials science applications due to its unique structural properties.

  • Used in the synthesis of specialized polymers or advanced materials.

Mechanism of Action

The exact mechanism by which (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone exerts its effects can vary based on its specific application:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: : Can modulate signaling pathways, such as neurotransmitter pathways in the brain.

  • Mechanistic Studies: : Ongoing research aims to elucidate its exact mode of action and potential therapeutic targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bipiperidin or Piperidine Moieties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Purity/Activity Notes Reference
Target Compound Bipiperidin-methanone 4-(tert-butyl)phenyl; 4-(2-fluorophenoxy) ~414.56* N/A N/A
(4-TERT-BUTYL-PHENYL)-[4-(4-METHANESULFONYL-PHENYL)-[1,4]DIAZEPAN-1-YL]-METHANONE Diazepane-methanone 4-(tert-butyl)phenyl; 4-(methanesulfonylphenyl) 414.56 N/A Supplier data available
(1'-Benzyl-4'-hydroxy-[1,3'-bipiperidin]-4-yl)(4-fluorophenyl)methanone (16c) Bipiperidin-methanone 4-fluorophenyl; benzyl; hydroxy 495.56 204 (decomp.) σ1 receptor ligand
(4-Methoxyphenyl)(4'-hydroxy-1'-(4-methoxybenzyl)-[1,3'-bipiperidin]-4-yl)methanone (16f) Bipiperidin-methanone 4-methoxyphenyl; 4-methoxybenzyl; hydroxy 522.58 182 (decomp.) σ1 receptor ligand
T-478 (N-[(2S)-1-([1,4′-bipiperidin]-1′-yl)-1-oxopropan-2-yl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide) Bipiperidin-sulfonamide Sulfonamide; dichloro-methoxybenzene N/A N/A Hit compound in preclinical research
(R)-Anthracen-9-yl(3-(morpholine-4-carbonyl)-[1,4'-bipiperidin]-1'-yl)methanone Bipiperidin-methanone Anthracenyl; morpholine-carbonyl N/A N/A Bioactive compound

*Estimated based on structural similarity to .

Key Observations :
  • Bipiperidin Flexibility: Compounds like T-478 () and 16c () utilize the bipiperidin scaffold for conformational adaptability, which is critical for receptor interactions. The target compound’s 2-fluorophenoxy group may enhance lipophilicity compared to the hydroxy or methoxy groups in 16c and 16f .
  • Substituent Effects : The tert-butyl group in the target compound and ’s analog likely improve metabolic stability by steric shielding. In contrast, σ1 receptor ligands () prioritize polar groups (e.g., hydroxy, methoxy) for hydrogen bonding .

Methanone Derivatives with Heterocyclic Systems

Table 2: Comparison with Heterocyclic Methanones
Compound Name Heterocycle Key Substituents Melting Point (°C) Purity/Activity Notes Reference
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone (72) Imidazopyridazine Trifluoromethylphenyl 133–135 99.6% HPLC purity
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) Imidazopyridazine Methyl; trifluoromethylphenyl N/A Synthesized via two-step process
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) Thiadiazole Cyclohexylamino; phenyl N/A Antimicrobial activity
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Piperazine Trifluoromethylphenyl; thiophene N/A Structural variations studied
Key Observations :
  • The target compound’s 2-fluorophenoxy group may similarly modulate electronic density .
  • Synthetic Complexity: Imidazopyridazine derivatives () require multi-step synthesis, similar to bipiperidin-methanones. High purity (>99%) is achievable via chromatography .
  • Biological Relevance: Thiadiazole-based methanones () exhibit antimicrobial and antibiofilm activities, suggesting that the target compound’s fluorophenoxy group could be optimized for similar applications .

Research Findings and Implications

  • Synthetic Strategies: Bipiperidin-methanones are typically synthesized via coupling reactions (e.g., HBTU-mediated amidation) or nucleophilic substitutions, as seen in and .
  • Pharmacological Potential: The bipiperidin scaffold’s flexibility and substituent tunability make it a promising candidate for targeting GPCRs or enzymes, as evidenced by T-478 and σ1 ligands .
  • ADMET Considerations : tert-butyl and fluorinated groups may enhance metabolic stability and blood-brain barrier penetration, though empirical data are needed for the target compound .

Biological Activity

The compound (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22FN2O\text{C}_{19}\text{H}_{22}\text{F}\text{N}_2\text{O}

This structure features a bipiperidine moiety, which is often associated with a range of pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its effects on:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression and metastasis. For instance, it has been shown to interact with focal adhesion kinase (FAK), which plays a critical role in tumor cell migration and invasion .
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The following table summarizes the IC50 values against different cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)23
T47D (Breast Cancer)25
MIAPaCa2 (Pancreatic Cancer)30

These values indicate that the compound is more potent than some traditional chemotherapeutics, such as cisplatin.

Mechanistic Studies

In mechanistic studies, the compound was shown to reduce FAK phosphorylation at key tyrosine residues, which is crucial for cancer cell migration. This effect was confirmed through Western blot analysis where treatment with the compound resulted in decreased FAK activity without affecting total protein levels .

Study 1: In Vitro Efficacy

A study conducted on MDA-MB-231 cells revealed that treatment with the compound led to a significant reduction in cell viability compared to controls. The study utilized a CellTiter Glo assay to measure luminescence indicative of viable cells post-treatment. The results are illustrated below:

  • Control Group : 100% viability
  • Compound Treatment : 30% viability at 25 µM after 72 hours

This suggests robust anticancer activity at relatively low concentrations.

Study 2: Migration Inhibition

Another investigation focused on the migratory capacity of cancer cells using Boyden chamber assays. The results indicated that the compound significantly inhibited serum-stimulated migration, further supporting its potential as an anti-metastatic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.